molecular formula C13H10BrClO3S B12354795 4-(Benzyloxy)-3-bromobenzene-1-sulfonyl chloride

4-(Benzyloxy)-3-bromobenzene-1-sulfonyl chloride

Cat. No.: B12354795
M. Wt: 361.64 g/mol
InChI Key: NGBHLIOXLBCOQD-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-bromobenzene-1-sulfonyl chloride is an organic compound with a complex structure that includes a benzene ring substituted with benzyloxy, bromine, and sulfonyl chloride groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-bromobenzene-1-sulfonyl chloride typically involves multiple steps. One common method starts with the bromination of 4-(Benzyloxy)benzene to introduce the bromine atom at the 3-position. This is followed by sulfonylation using chlorosulfonic acid to introduce the sulfonyl chloride group at the 1-position. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-bromobenzene-1-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.

    Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while the bromine atom can participate in reduction reactions.

    Coupling Reactions: The bromine atom allows for Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols for substitution reactions.

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

    Sulfonamides: Formed from substitution with amines.

    Sulfonate Esters: Formed from substitution with alcohols.

    Aldehydes and Carboxylic Acids: Formed from oxidation of the benzyloxy group.

    Coupled Products: Formed from Suzuki-Miyaura coupling reactions.

Scientific Research Applications

4-(Benzyloxy)-3-bromobenzene-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: Employed in the study of enzyme inhibitors and other biologically active molecules.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-bromobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group is highly reactive and can form strong covalent bonds with nucleophiles, making it useful in the synthesis of sulfonamides and sulfonate esters. The bromine atom allows for further functionalization through coupling reactions, enabling the formation of complex molecular structures.

Comparison with Similar Compounds

4-(Benzyloxy)-3-bromobenzene-1-sulfonyl chloride can be compared with other similar compounds such as:

    4-(Benzyloxy)benzene-1-sulfonyl chloride: Lacks the bromine atom, making it less versatile in coupling reactions.

    3-Bromo-4-(benzyloxy)benzene-1-sulfonic acid: Contains a sulfonic acid group instead of sulfonyl chloride, affecting its reactivity and applications.

    4-(Benzyloxy)-3-chlorobenzene-1-sulfonyl chloride: Contains chlorine instead of bromine, which can influence the reactivity and selectivity in chemical reactions.

The uniqueness of this compound lies in its combination of functional groups, which provides a wide range of reactivity and applications in various fields of research and industry.

Properties

Molecular Formula

C13H10BrClO3S

Molecular Weight

361.64 g/mol

IUPAC Name

3-bromo-4-phenylmethoxybenzenesulfonyl chloride

InChI

InChI=1S/C13H10BrClO3S/c14-12-8-11(19(15,16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

NGBHLIOXLBCOQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)S(=O)(=O)Cl)Br

Origin of Product

United States

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